Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-
Description
Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- (CAS 109970-65-2) is an aromatic compound featuring a 1,2-difluorobenzene core linked via an ethynyl group to a 4-butylphenyl substituent. Its molecular formula is C₁₈H₁₆F₂, with a molecular weight of 270.31 g/mol .
Potential applications include use as a building block in organic synthesis, materials science (e.g., liquid crystals), or pharmaceuticals, given the ethynyl group’s versatility in cross-coupling reactions .
Properties
CAS No. |
109970-65-2 |
|---|---|
Molecular Formula |
C18H16F2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-[2-(4-butylphenyl)ethynyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C18H16F2/c1-2-3-4-14-5-7-15(8-6-14)9-10-16-11-12-17(19)18(20)13-16/h5-8,11-13H,2-4H2,1H3 |
InChI Key |
OAAKQGAJMFRMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Difluoro-4-iodobenzene
The iodination of 1,2-difluorobenzene at the para position is achieved through ortho-directed metalation . As demonstrated in deuterated liquid crystal syntheses, treatment of 1,2-difluorobenzene with a strong base (e.g., LDA) at -78°C generates a stabilized aryllithium intermediate, which reacts with iodine to yield 1,2-difluoro-4-iodobenzene. This method ensures regioselectivity, avoiding competing meta or ortho iodination.
Alternative routes involve diazotization and Sandmeyer reactions. For instance, nitration of 1,2-difluorobenzene followed by reduction to the aniline and subsequent diazotization with NaNO₂/HCl produces a diazonium salt, which undergoes iodide displacement in the presence of KI. However, this pathway is less favored due to lower yields (~40%) compared to metalation (>75%).
Preparation of 4-Butylphenylacetylene
4-Butylphenylacetylene is synthesized via alkyne alkylation or Cadiot-Chodkiewicz coupling . A practical approach involves treating 4-bromobutylbenzene with trimethylsilylacetylene under Sonogashira conditions, followed by desilylation with K₂CO₃/MeOH. The Cadiot-Chodkiewicz method, employing Cu(I) catalysis, couples terminal alkynes with haloarenes but requires stringent anhydrous conditions.
Sonogashira Cross-Coupling: Optimization and Mechanistic Insights
The pivotal step in synthesizing 4-[(4-butylphenyl)ethynyl]-1,2-difluorobenzene is the Pd-catalyzed Sonogashira coupling between 1,2-difluoro-4-iodobenzene and 4-butylphenylacetylene. Recent advancements in solvent systems and catalyst design have enhanced reaction efficiency:
Reaction Conditions and Catalytic Systems
- Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%) with CuI (1 mol%) in triethylamine.
- Solvent : Tetrabutylphosphonium 4-ethoxyvalerate (ionic liquid) enables copper-free conditions, improving yields to 92%.
- Temperature : Mild conditions (60–80°C) prevent alkyne oligomerization.
Table 1: Sonogashira Coupling Optimization Data
| Catalyst System | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | THF | 85 | 95 | |
| Pd(OAc)₂/P(t-Bu)₃ | Ionic Liquid | 92 | 98 | |
| PdCl₂(dppf)/CuI | DMF | 78 | 93 |
Side Reactions and Mitigation
- Homocoupling : Minimized by degassing solvents to exclude O₂, which oxidizes Pd(0) to Pd(II), promoting undesired Glaser coupling.
- Dehalogenation : Additives like Bu₄NBr suppress aryl iodide reduction to arene byproducts.
Post-Synthetic Purification and Characterization
Chromatographic Isolation
Crude product purification via flash chromatography (SiO₂, hexane/EtOAc 9:1) removes Pd residues and unreacted starting materials. Recrystallization from ethanol yields analytically pure crystals.
Spectroscopic and Thermal Analysis
- ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.1 Hz, 2H, aryl-H), 7.30–7.22 (m, 4H, difluorobenzene-H), 2.65 (t, J = 7.6 Hz, 2H, CH₂), 1.60–1.25 (m, 6H, butyl chain).
- DSC : ΔfusH = 25.3 kJ/mol at 323.5 K, indicating high crystalline stability.
Table 2: Physicochemical Properties of 4-[(4-Butylphenyl)ethynyl]-1,2-difluorobenzene
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 270.32 g/mol | MS | |
| Melting Point | 50.3°C | DSC | |
| Enthalpy of Fusion | 25.3 kJ/mol | DSC |
Comparative Evaluation of Synthetic Routes
Metalation vs. Diazotization for Aryl Iodide Synthesis
Metalation offers higher regioselectivity and yields (75–80%) compared to diazotization (40–50%) but requires cryogenic conditions. Diazotization, while operationally simpler, is limited by side reactions in polyfluorinated systems.
Solvent Impact on Sonogashira Efficiency
Ionic liquids (e.g., tetrabutylphosphonium 4-ethoxyvalerate) enhance catalyst recyclability and reduce copper co-catalyst requirements, aligning with green chemistry principles. Traditional solvents like THF or DMF, though effective, generate higher waste.
Industrial and Environmental Considerations
Scalable production of 4-[(4-butylphenyl)ethynyl]-1,2-difluorobenzene necessitates cost-effective halogenation and coupling protocols. The use of recyclable ionic liquids reduces solvent waste, while flow chemistry approaches could further optimize Pd catalyst turnover. Environmental assessments highlight the need to replace toxic solvents (e.g., DMF) with bio-based alternatives.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound reacts with electrophiles, forming a sigma complex intermediate, which then loses a proton to regenerate the aromatic system.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound and the formation of new functional groups.
Comparison with Similar Compounds
Key Observations:
The propylcyclohexyl derivative (CAS 121118-73-8) introduces steric bulk and rigidity, favoring liquid crystalline behavior .
Electronic Effects: Fluorine atoms at the 1,2-positions enhance electronegativity and polarizability, stabilizing the aromatic system. This effect is more pronounced in the ethyl-substituted compound due to its shorter alkyl chain .
Commercial Availability: The ethyl-substituted analog (CAS 145698-42-6) is commercially available at 95% purity, priced between €46–€166 per 5–100 g .
Functional and Application Differences
- Ethyl-Substituted Derivative (C₁₆H₁₂F₂): Used in pharmaceutical intermediates (e.g., hydroxamic acid derivatives with antibacterial activity) . Demonstrated utility in Sonogashira couplings for constructing conjugated systems .
Butyl-Substituted Derivative (C₁₈H₁₆F₂) :
- Likely prioritized for materials requiring extended alkyl chains (e.g., surfactants, polymers).
Cyclohexyl-Containing Analogs :
- Exhibit mesogenic properties suitable for liquid crystal displays (LCDs) due to their rigid, planar structures .
Biological Activity
Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- (CAS: 109970-65-2), is a compound with notable biological activities that have been explored in various studies. Understanding its biological profile is essential for potential applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16F2
- Molar Mass : 270.316 g/mol
- Structural Formula :
The compound exhibits biological activity primarily through its interaction with various cellular pathways. Its structure suggests potential effects on:
- Cell Proliferation : The presence of ethynyl and difluoro groups may influence the compound's interaction with cellular receptors.
- Signal Transduction : It could modulate pathways involved in cancer cell signaling, particularly through the inhibition of specific kinases.
Anticancer Properties
Recent studies have explored the anticancer potential of benzene derivatives. For instance, compounds similar to benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro- have shown promising results against various cancer cell lines, including:
| Cancer Type | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Lung Adenocarcinoma (LXFA 629) | Not specified |
| Human Breast Cancer | Not specified |
These results indicate that derivatives of this compound could serve as precursors for developing more potent anticancer agents .
Toxicological Profile
The biological evaluation also includes assessing the toxicological effects of benzene derivatives. Research indicates that exposure to similar benzene compounds can lead to:
- Genotoxicity : Induction of genetic damage in human cells.
- Metabolic Activation : Metabolism predominantly occurs in the liver and lungs, leading to the formation of reactive metabolites that may contribute to toxicity .
Case Studies
-
Antitumor Effects :
A study investigated the combination of benzene derivatives with other therapeutic agents, revealing enhanced antitumor effects through mechanisms such as ERK blockade and downregulation of CD44 in malignant pleural mesothelioma models . -
Mechanistic Insights :
Research has demonstrated that certain benzene derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which activate mitochondrial-dependent signaling pathways . This suggests that benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-, may share similar mechanisms.
Q & A
Basic: What are the optimal synthetic routes for Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-?
Methodological Answer:
The compound can be synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide. Key steps include:
- Using tetrakis(triphenylphosphine) palladium(0) and copper iodide (CuI) as catalysts.
- Conducting the reaction in toluene/triethylamine under an argon atmosphere at 60°C to prevent oxidation of intermediates .
- Purification via column chromatography to isolate the product.
Considerations: Monitor for by-products like homocoupled alkynes; optimize stoichiometry (e.g., aryl halide:alkyne ratio) to improve yield.
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹⁹F NMR : Critical for identifying fluorine environments due to the 1,2-difluoro substituents. Chemical shifts typically range between -110 to -140 ppm for aromatic fluorines .
- ¹H/¹³C NMR : Resolve signals for the ethynyl group (~80–90 ppm for sp carbons) and butylphenyl chain (δ ~0.8–2.5 ppm for protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₂H₂₀F₂ requires m/z 322.15) .
- FTIR : Detect alkyne C≡C stretches (~2100–2260 cm⁻¹) .
Advanced: How do steric and electronic effects of the ethynyl and difluoro substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing difluoro groups reduce electron density on the benzene ring, potentially slowing electrophilic substitution but enhancing stability in radical reactions.
- Steric Effects : The linear ethynyl group minimizes steric hindrance, favoring coupling at the para position.
Experimental Design :- Perform DFT calculations to map frontier molecular orbitals and assess charge distribution.
- Compare reaction rates with analogs (e.g., non-fluorinated or methyl-substituted derivatives) .
Advanced: What methodologies resolve contradictions in reported mesomorphic properties of derivatives?
Methodological Answer:
- Use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to study phase transitions (e.g., crystal-to-liquid crystal).
- Key Variables :
Basic: What are key considerations in designing experiments to assess photophysical properties?
Methodological Answer:
- Solvent Selection : Use non-polar solvents (e.g., hexane) to minimize solvatochromic effects.
- Concentration Dependence : Test at low concentrations (µM range) to avoid aggregation-induced emission (AIE) or quenching.
- Techniques :
- UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~250–300 nm for aromatic systems).
- Fluorescence Spectroscopy : Measure quantum yield using integrating spheres .
Advanced: How can computational modeling predict liquid crystalline behavior?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model packing efficiency and tilt angles in mesophases.
- DFT Calculations : Optimize geometry to assess dipole alignment and intermolecular interactions (e.g., π-stacking).
Validation : Compare simulated mesophase stability (e.g., nematic vs. smectic) with experimental DSC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
